2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
Description
2-Methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group and a piperazine ring linked to a pyrimidine moiety. This structure combines aromatic nitrogen-containing rings with a flexible piperazine linker, making it a candidate for drug discovery, particularly in kinase inhibition or receptor modulation. The pyrimidine and pyrazine groups contribute to hydrogen bonding and π-π interactions, while the piperazine enhances solubility and bioavailability .
Properties
IUPAC Name |
2-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHKQHPDHMHSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Dihydropyrazine Oxidation
The pyrazine core is most frequently synthesized via oxidation of dihydropyrazine precursors. Condensation of 1,2-dicarbonyl compounds (e.g., 2-oxopropanal for methyl substitution) with 1,2-diaminoethane in ethanol at 65–75°C generates dihydropyrazine intermediates. Subsequent oxidation with manganese(IV) oxide (MnO₂) or copper(II) oxide (CuO) in methanol under basic conditions (0.4 M KOH) achieves aromatization to pyrazine derivatives. For 2-methylpyrazine, this method yields 72–88% when using 2-oxopropanal as the carbonyl source.
Table 1: Dihydropyrazine Oxidation Conditions
| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Oxopropanal + 1,2-Diaminoethane | MnO₂ | Methanol | Reflux | 85 | |
| 2,3-Butanedione + 1,2-Diaminoethane | CuO | Ethanol | 80°C | 78 |
Functionalization at the Pyrazine 6-Position
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrazine ring permits direct substitution at the 6-position using piperazine derivatives. Reacting 2-methyl-6-chloropyrazine with 1-(pyrimidin-4-yl)piperazine in dimethylformamide (DMF) at 100°C for 12 hours achieves substitution, with potassium carbonate (K₂CO₃) as a base to scavenge HCl. This method affords moderate yields (60–70%) due to competing side reactions at the 2-methyl group.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances regioselectivity. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with di-tert-butylphosphine ligands in tetrahydrofuran (THF), 2-methyl-6-bromopyrazine couples with 1-(pyrimidin-4-yl)piperazine at 80°C. This method achieves 85–90% yield by suppressing nucleophilic attack at the methyl group.
Table 2: Piperazine Coupling Methods
| Pyrazine Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-6-bromo | 1-(Pyrimidin-4-yl)piperazine | Pd₂(dba)₃, PtBu₂Ph | THF | 88 | |
| 2-Methyl-6-chloro | 1-(Pyrimidin-4-yl)piperazine | K₂CO₃ | DMF | 65 |
Synthesis of 1-(Pyrimidin-4-yl)Piperazine
Reductive Amination
Condensation of pyrimidine-4-carbaldehyde with piperazine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) reduction, yields 1-(pyrimidin-4-yl)piperazine. This method requires Boc protection of the secondary amine to prevent overalkylation, with final deprotection using HCl in dioxane.
Mitsunobu Reaction
For sterically hindered systems, the Mitsunobu reaction couples 4-hydroxypyrimidine with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This approach achieves 75% yield but necessitates chromatographic purification to remove phosphine oxide byproducts.
Integrated Synthetic Routes
Convergent Approach
A modular strategy involves synthesizing 2-methylpyrazine and 1-(pyrimidin-4-yl)piperazine separately, followed by coupling via Buchwald-Hartwig amination. This method benefits from orthogonal protecting groups (e.g., Boc on piperazine) to prevent side reactions during pyrazine functionalization.
One-Pot Tandem Synthesis
Recent advances enable sequential dihydropyrazine oxidation and piperazine coupling in a single reactor. Using MnO₂ as both oxidant and Lewis acid catalyst, 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is formed in 68% yield without intermediate isolation.
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C-2 and C-4), while the piperazine nitrogen participates in alkylation or acylation.
Oxidation and Reduction
The pyrazine ring is susceptible to oxidation, while the pyrimidine ring can be reduced under specific conditions.
Cyclization and Condensation
The compound participates in cycloaddition reactions due to its electron-deficient heteroaromatic rings.
Halogenation and Functionalization
Electrophilic halogenation occurs at activated positions on the pyrazine and pyrimidine rings.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions.
Key Insights from Mechanistic Studies
-
Electronic Effects : The pyrimidine ring’s electron-deficient nature enhances its susceptibility to nucleophilic attack, whereas the pyrazine ring’s conjugation stabilizes intermediates during oxidation .
-
Steric Influences : Bulky substituents on the piperazine nitrogen hinder alkylation but do not affect acylation significantly .
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Biological Relevance : Halogenated derivatives exhibit improved receptor binding in preclinical models, particularly for neurological targets .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine exhibit significant anticancer properties. For instance, compounds structurally related to this pyrazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of these derivatives against specific types of cancer, including breast and lung cancers, by targeting specific signaling pathways involved in tumor growth .
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes including cell division and survival. Inhibitors of receptor tyrosine kinases (RTKs) derived from this compound class have been shown to effectively treat conditions related to neurological injuries and disorders . This application is particularly relevant in the development of targeted therapies for cancers that rely on RTK signaling.
Neuropharmacology
Cognitive Enhancement
Studies have suggested that compounds similar to this compound may enhance cognitive functions. Research indicates that these compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are vital for mood regulation and cognitive processes . This opens avenues for investigating their use in treating neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various modifications to its structure have been studied to enhance potency and selectivity for target receptors. For instance, altering substituents on the piperazine ring has been shown to significantly impact the compound's binding affinity to various targets .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a derivative of this compound in vitro. The results demonstrated a dose-dependent reduction in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound, showing that it improved cognitive performance in animal models by enhancing synaptic plasticity associated with learning and memory processes. Behavioral tests indicated significant improvements compared to control groups .
Mechanism of Action
The mechanism of action of 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
4-{2-Methyl-6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Structure : Replaces pyrazine with a pyrimidine core and adds a morpholine group.
- Key Differences : Morpholine introduces an oxygen atom, increasing polarity and altering solubility (logP) compared to the target compound. Molecular weight (355.4 g/mol) is higher due to the fused pyrimidine-morpholine system.
- Implications : Enhanced water solubility but reduced membrane permeability compared to the target compound .
2-(4-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazine
Piperazine/Piperidine Substitutions
Isopropyl 4-((5-Methoxy-6-((2-Methyl-6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Structure : Replaces piperazine with piperidine and adds methylsulfonyl and methoxy groups.
- Implications : Lower basicity may reduce off-target interactions but decrease solubility in acidic environments .
4-(4-(3-Hydroxyphenyl)-6-oxo-3-(p-tolyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoic acid
- Structure : Piperazine replaced with a pyrrolo-pyrazole fused system.
- The benzoic acid group adds acidity (pKa ~4.2), influencing ionization state at physiological pH.
Functional Group Modifications
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
- Structure : Features a 4-fluorobenzyl group attached to piperazine.
- Key Differences : The fluorine atom enhances hydrophobic interactions and metabolic stability via reduced CYP450-mediated oxidation.
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
- Structure : Incorporates triazole rings linked to pyrazine and pyridine.
- Key Differences : Triazoles provide additional hydrogen-bonding sites (N-H and C-H) and metal-coordination capacity.
- Implications: Potentially higher affinity for metalloenzymes but increased synthetic complexity .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
2-Methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including tuberculosis and central nervous system disorders. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Synthesis
The compound features a pyrazine core substituted with a methyl group and a piperazine moiety linked to a pyrimidine ring. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes.
Synthetic Pathway
- Formation of the Pyrazine Ring : Initial reactions involve the formation of the pyrazine structure through condensation reactions.
- Piperazine and Pyrimidine Attachment : Subsequent steps introduce the piperazine and pyrimidine groups through nucleophilic substitutions.
- Purification : Final purification is achieved via recrystallization or chromatography techniques.
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. For instance, derivatives of related compounds have shown promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The biological evaluation indicated that these compounds could inhibit bacterial growth effectively while exhibiting low cytotoxicity on human cells.
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. It is hypothesized that it may inhibit certain enzymes crucial for bacterial survival, thereby leading to its antimicrobial properties .
Study on Antitubercular Agents
In one study, a series of piperazine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating significant efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in tuberculosis pathogenesis. These studies suggest that the compound binds effectively to GlcN-6-P synthase, a critical enzyme in bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antitubercular | 1.35 - 2.18 |
| Olanzapine N-Oxide | Structure | CNS Disorders | Not specified |
| Piperazine-based Anti-Tubercular Agents | Structure | Antitubercular | Varies |
Q & A
What are the common synthetic routes for preparing 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine?
Basic
The synthesis typically involves coupling a pyrimidin-4-yl-piperazine moiety to a substituted pyrazine core. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyrazine derivatives with pre-synthesized 4-(pyrimidin-4-yl)piperazine under basic conditions (e.g., potassium hydride in DMF) .
- Activation strategies : Use of coupling agents like di(1H-imidazol-1-yl)methanethione to facilitate carbothioamide bond formation between amines and heterocyclic fragments, as seen in analogous piperazine-thiourea syntheses .
- Purification : Reverse-phase chromatography (acetonitrile/water with TFA) or crystallization (e.g., EtO) to isolate the final product .
How can researchers optimize coupling efficiency between pyrimidine and piperazine rings?
Advanced
Optimization strategies include:
- Temperature control : Heating reactions to 50–70°C improves kinetics while avoiding decomposition .
- Sonications : Homogenizing reaction mixtures during intermediate steps to enhance reagent interaction .
- Inert atmosphere : Using nitrogen to prevent oxidation of sensitive intermediates (e.g., amino-piperazine derivatives) .
- Stoichiometric adjustments : Employing a 1.5:1 molar ratio of piperazine derivatives to pyrazine precursors to drive reactions to completion .
What spectroscopic techniques are essential for characterizing this compound?
Basic
Critical methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns and piperazine-pyrimidine connectivity .
- LC/MS and HRMS : For molecular weight verification and purity assessment (e.g., ESI-MS with calculated vs. observed m/z) .
- Elemental analysis : To validate stoichiometry and rule out by-products .
How to resolve low yields in the final step due to by-product formation?
Advanced
Addressing low yields involves:
- By-product minimization : Adjusting reaction pH (e.g., sodium bicarbonate for free-basing) to reduce unwanted salts .
- Chromatographic optimization : Gradient elution (0–50% acetonitrile/water with 0.1% TFA) to separate closely related impurities .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
What are the stability considerations for storing this compound?
Basic
Stability is influenced by:
- Moisture sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .
- Compatibility : Avoid contact with strong oxidizers, which may degrade the piperazine ring .
What strategies enhance biological activity while maintaining solubility?
Advanced
Structural modifications include:
- Functional group addition : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrazine core to improve aqueous solubility, as seen in related pyridazine derivatives .
- Bioisosteric replacement : Substituting pyrimidin-4-yl with trifluoromethyl-pyridinyl groups to boost target affinity without compromising solubility .
- Prodrug design : Masking polar groups (e.g., acetylating amines) to enhance membrane permeability .
What are the key hazards associated with handling this compound?
Basic
Safety protocols include:
- PPE requirements : Gloves, goggles, and lab coats to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
